molecular formula C11H11N3O2S B11773416 methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B11773416
M. Wt: 249.29 g/mol
InChI Key: UQDLUZLOSOQAKN-UHFFFAOYSA-N
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Description

Methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and a sulfanylacetate moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. Additionally, the compound may induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

    Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar structural features but different functional groups.

    2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: A triazole compound with a carboxylic acid group instead of an ester group.

Uniqueness

Methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the presence of both a sulfanyl group and an ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C11H11N3O2S/c1-16-9(15)7-17-11-12-10(13-14-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)

InChI Key

UQDLUZLOSOQAKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NNC(=N1)C2=CC=CC=C2

Origin of Product

United States

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